molecular formula C7H15N B1347557 1-cyclopentyl-N-methyl-methanamine CAS No. 4492-51-7

1-cyclopentyl-N-methyl-methanamine

Cat. No.: B1347557
CAS No.: 4492-51-7
M. Wt: 113.2 g/mol
InChI Key: XLXBMMXDVLSNGN-UHFFFAOYSA-N
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Description

1-Cyclopentyl-N-methyl-methanamine is an organic compound belonging to the class of amines It is characterized by a cyclopentyl group attached to a nitrogen atom, which is further bonded to a methyl group

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing this compound involves the reductive amination of cyclopentanone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation of Amines: Another method involves the alkylation of cyclopentylamine with methyl iodide under basic conditions. This reaction can be carried out using a base such as potassium carbonate in an aprotic solvent like acetonitrile.

Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the methyl group can be replaced by other alkyl or aryl groups using appropriate alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the alkylating agent used.

Scientific Research Applications

1-Cyclopentyl-N-methyl-methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-methyl-methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

    Cyclopentylamine: Similar in structure but lacks the methyl group attached to the nitrogen atom.

    N-Methylcyclohexylamine: Contains a cyclohexyl group instead of a cyclopentyl group.

    Cyclopentylmethylamine: Similar but with a different arrangement of the methyl group.

Uniqueness: 1-Cyclopentyl-N-methyl-methanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a cyclopentyl group and a methyl group attached to the nitrogen atom makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-cyclopentyl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-8-6-7-4-2-3-5-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXBMMXDVLSNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963302
Record name 1-Cyclopentyl-N-methylmethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID40963302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4492-51-7
Record name N-Methylcyclopentanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4492-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4492-51-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94108
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cyclopentyl-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentanemethanamine, N-methyl
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